molecular formula C25H26N2O5 B557284 Fmoc-Pro-Pro-OH CAS No. 129223-22-9

Fmoc-Pro-Pro-OH

Cat. No. B557284
M. Wt: 434.5 g/mol
InChI Key: VRAQFWSWKRNOGU-VXKWHMMOSA-N
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Description

“Fmoc-Pro-Pro-OH” is a proline derivative . It is the standard reagent for coupling proline into peptide sequences . It is easily dissolved in DMF or NMP .


Synthesis Analysis

The synthesis of Fmoc-Pro-Pro-OH involves several steps. For instance, the synthesis of Fmoc-Pro-OH involves the addition of 9-fluorenylmethyl chloroformate to a solution of (S)-pyrrolidine-2-carboxylic acid in 1,4-dioxane and water . The resulting mixture is then extracted, made acidic, and concentrated to yield Fmoc-Pro-OH as a white solid .


Molecular Structure Analysis

The molecular structure of Fmoc-Pro-Pro-OH can be represented by the formula C25H26N2O5 . More detailed information about its structure can be found in databases like ChemSpider .


Chemical Reactions Analysis

Fmoc-Pro-Pro-OH is used in peptide synthesis . It is easily dissolved in DMF or NMP, and the completion of couplings to proline residues can be tested using the Isatin test .


Physical And Chemical Properties Analysis

Fmoc-Pro-Pro-OH is a white to light yellow crystal powder . More specific physical and chemical properties can be found in its Certificate of Analysis .

Scientific Research Applications

  • Antibacterial and Anti-inflammatory Applications : Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, show potential in antibacterial and anti-inflammatory purposes. They form nanoassemblies that inhibit bacterial growth and are not cytotoxic to mammalian cells (Schnaider et al., 2019).

  • Biomedical Hydrogels : Fmoc-functionalized amino acids, like FMOC-Lys(FMOC)-OH, are used in supramolecular hydrogels with biocompatible and biodegradable properties, suitable for biomedical applications (Croitoriu et al., 2021).

  • Insulin Analogs Synthesis : Fmoc-Lys(Pac)-OH is used in the synthesis of novel insulin analogs, showing potential for diabetes treatment (Žáková et al., 2007).

  • Hybrid Hydrogels with Carbon Nanotubes : Fmoc-protected amino acids, like Fmoc-Phe-OH, can incorporate functionalized single-walled carbon nanotubes to create hybrid hydrogels. These have enhanced thermal stability and electrical conductivity (Roy & Banerjee, 2012).

  • Collagen Model Peptides Preparation : Fmoc-Pro-Hyp(TBDPS)-Gly-OH is used for preparing collagen model peptides, facilitating purification and allowing selective deprotection of the hydroxyproline residue (Erdmann & Wennemers, 2009).

  • Peptide Bond Surrogates in Neurotensin Analogues : The Fmoc strategy is employed in solid-phase peptide synthesis, creating pseudopeptides that are analogues of neurotensin, a neurotransmitter (Herranz et al., 1993).

  • Self-Assembly for Functional Materials : Fmoc-modified amino acids and peptides exhibit self-assembly features used in cell cultivation, drug delivery, and therapeutic applications (Tao et al., 2016).

  • Protein−DNA Interaction Studies : Fmoc-modified gold surfaces are utilized in surface plasmon resonance imaging to study protein−DNA interactions (Brockman et al., 1999).

properties

IUPAC Name

(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c28-23(26-13-6-12-22(26)24(29)30)21-11-5-14-27(21)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-22H,5-6,11-15H2,(H,29,30)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAQFWSWKRNOGU-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456415
Record name Fmoc-Pro-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Pro-Pro-OH

CAS RN

129223-22-9
Record name Fmoc-Pro-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
I Dalcol, M Pons, MD Ludevid… - The Journal of Organic …, 1996 - ACS Publications
… The second and third proline residues were incorporated as Fmoc-Pro-Pro-OH to avoid diketopiperazine (DKP) formation. This coupling, as were all the remaining amino acid couplings…
Number of citations: 31 pubs.acs.org
I Dalcol, F Rabanal, MD Ludevid… - The Journal of …, 1995 - ACS Publications
… Thus, to avoid the intramolecular cyclization in this synthesis the second and third amino acids were incorporated as FmocPro-Pro-OH with HOBt and DIPCDI in DMF for 2 h at 25 C. The …
Number of citations: 34 pubs.acs.org
M Kohmura, N Nio, Y Ariyoshi - Bioscience, biotechnology, and …, 1992 - Taylor & Francis
… For residues 43 and 42, Fmoc-Pro-Pro-OH was used for the reason already described. After the last coupling step, the peptide-resin was transferred into a 50-ml reaction vessel for …
Number of citations: 24 www.tandfonline.com
M Gobbo, L Biondi, F Filira, R Rocchi, T Piek - Letters in Peptide Science, 2000 - Springer
… consequent peptide chain loss in the form of diketopiperazine [10], was prevented either by growing the peptide on the TCP resin or by using the dipeptide Fmoc-Pro-Pro-OH in the first …
Number of citations: 4 link.springer.com
M Kohmura, N Nio, Y Ariyoshi - Agricultural and biological …, 1990 - Taylor & Francis
… Fmoc-Pro-Pro-OH was left over from a previous work.All the solvents were of reagent or HPLC grade. The peptide synthesis was carried out manually by the stepwise solid-phase …
Number of citations: 17 www.tandfonline.com
Z Dai, G Ye, CU Pittman Jr, T Li - Chirality, 2012 - Wiley Online Library
… Evaporation of the solvents in vacuo yielded Fmoc-Pro-Pro-OH 6 as a colorless solid (8.58 g, 98.9%). H NMR (CDCl 3 ): δ = 1.71–2.20 (m, 8H; CH 2 ), 3.41–3.74 (m, 4H; CH 2 ), 4.13–…
Number of citations: 8 onlinelibrary.wiley.com
K Gayathri, HN Gopi, VV Babu - 1998 - nopr.niscpr.res.in
Although the powerful activation present in acid chlorides was well known by the turn of the century when the first attempts at peptide bond formation were made by Emil Fisher", both …
Number of citations: 5 nopr.niscpr.res.in
M Gobbo, L Biondi, F Cavaggion, F Filira… - The Journal of …, 1997 - Wiley Online Library
… To prevent this inconvenience the dipeptide Fmoc-Pro-ProOH (8), containing the second and the third residue, was used in the first acylation step of the H-Gly-Sasrin resin ester (…
Number of citations: 10 onlinelibrary.wiley.com
M GOBBO, L BIONDI, F FILIRA… - … Journal of Peptide …, 1994 - Wiley Online Library
… Fmoc-Pro-Pro-OH. The title compound was prepared by two different procedures: (a) Fmoc-Pro-OPfp (2.58 g, 5.1 mmol) was dissolved in THF (5 mL) and added to a solution of H-Pro-…
Number of citations: 22 onlinelibrary.wiley.com
M Kohmura, N Nio, Y Ariyoshi - Agricultural and biological …, 1990 - Taylor & Francis
… of Fmoc-Pro-Pro-ProOCH2-C6H4-OCH2-resin was carried out by coupling Fmoc-Pro~Pro-OH … Fmoc-Pro-Pro-OH and monel1in were'obtained by courtesy of Dr. S. Ikeda of Kokusan …
Number of citations: 36 www.tandfonline.com

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